N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a variety of functional groups, including a chloro-fluorophenyl group, a pyridinyl group, a pyrrolyl group, and a triazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a nitrile compound under acidic or basic conditions.
Attachment of the Pyridinyl and Pyrrolyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Introduction of the Chloro-Fluorophenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the chloro-fluorophenyl group to the triazole ring.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, typically using an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolyl and triazolyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium tert-butoxide, and other strong bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be used in the design of new drugs targeting specific enzymes or receptors.
Medicine
In medicine, N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide might be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The presence of multiple functional groups allows for a variety of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can be compared with other triazole-containing compounds, such as fluconazole or itraconazole, which are used as antifungal agents.
Other Pyrrolyl Compounds: Compounds containing the pyrrolyl group, such as indole derivatives, which are important in medicinal chemistry.
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which provides a wide range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H14ClFN6OS |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(5-pyridin-4-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H14ClFN6OS/c20-15-11-14(3-4-16(15)21)23-17(28)12-29-19-25-24-18(13-5-7-22-8-6-13)27(19)26-9-1-2-10-26/h1-11H,12H2,(H,23,28) |
InChI Key |
XIYOUEOYJNTHBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
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